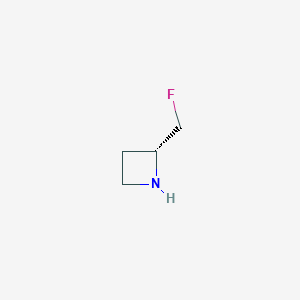
(R)-2-(Fluoromethyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(Fluoromethyl)azetidine is a four-membered nitrogen-containing heterocycle with a fluoromethyl substituent. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Fluoromethyl)azetidine typically involves the cyclization of suitable precursors under specific conditions. One common method is the trifluoromethylation/cyclization of N-allyl ynamides, which provides access to azetidine-fused compounds under mild reaction conditions . Another approach involves the use of photocatalysts to drive the formation of azetidines from alkenes and oximes .
Industrial Production Methods
Industrial production of ®-2-(Fluoromethyl)azetidine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
化学反応の分析
Types of Reactions
®-2-(Fluoromethyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines.
科学的研究の応用
®-2-(Fluoromethyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is utilized in the production of advanced materials and polymers
作用機序
The mechanism of action of ®-2-(Fluoromethyl)azetidine involves its interaction with specific molecular targets. The ring strain and unique reactivity of the azetidine ring allow it to participate in various biochemical pathways. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in medicinal chemistry .
類似化合物との比較
Similar Compounds
Azetidine: The parent compound without the fluoromethyl substituent.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain.
Uniqueness
®-2-(Fluoromethyl)azetidine is unique due to its combination of ring strain and the presence of a fluoromethyl group. This combination imparts distinct reactivity and stability, making it a versatile compound in various applications .
生物活性
(R)-2-(Fluoromethyl)azetidine is a fluorinated derivative of azetidine, a four-membered cyclic amine. Its unique structural features and the presence of a fluoromethyl group at the second position contribute to its notable biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its azetidine ring structure with a fluoromethyl substituent. The fluorine atom enhances the compound's electronic properties, which can significantly influence its reactivity and interactions with biological targets.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Fluoromethyl group at position 2 of azetidine | Enhanced binding affinity to biological targets |
| 2-Azetidinone | Contains a carbonyl instead of nitrogen | More stable due to resonance stabilization |
| 3-Fluoroazetidine | Fluorine at position three | Different reactivity profile compared to (R)-2-fluoromethyl |
| 1,3-Difluoroazetidine | Two fluorine atoms at positions one and three | Enhanced lipophilicity and potential bioactivity |
Anticancer Properties
Research indicates that this compound and its derivatives may possess anticancer properties. Studies have shown that fluorinated azetidines can enhance binding affinity to specific receptors involved in cancer progression, such as estrogen receptors (ER). The presence of the fluoromethyl group has been linked to improved degradation efficacy of ER-α in breast cancer models, suggesting potential utility in hormone-related cancers .
Neurotransmitter Modulation
The compound has also been investigated for its role as a modulator of neurotransmitter systems. Its ability to interact with various neurotransmitter receptors may provide therapeutic avenues for treating neurological disorders. The unique electronic properties imparted by the fluorine atom are believed to enhance the compound's efficacy in these interactions.
Antibacterial Activity
In addition to its anticancer effects, this compound has shown promise in antibacterial applications. Preliminary studies have evaluated its activity against both Gram-positive and Gram-negative bacteria. Notably, compounds derived from similar structures have demonstrated significant inhibition zones in disc diffusion assays, indicating potential as new antibacterial agents .
Case Studies and Research Findings
- Estrogen Receptor Degradation : A study demonstrated that the incorporation of a fluoromethyl substituent on azetidine derivatives significantly improved their efficacy in degrading ER-α in MCF-7 breast cancer cells. Compounds with this modification achieved over 90% efficacy compared to controls .
- Antibacterial Screening : In a screening for antibacterial activity, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited substantial growth inhibition, suggesting that modifications to the azetidine structure can enhance antibacterial properties .
- Neuroactive Compounds : Research into neuroactive compounds derived from this compound highlighted its potential as an intermediate in synthesizing drugs targeting central nervous system disorders. The electronic characteristics conferred by fluorination are believed to play a critical role in modulating receptor interactions.
特性
分子式 |
C4H8FN |
|---|---|
分子量 |
89.11 g/mol |
IUPAC名 |
(2R)-2-(fluoromethyl)azetidine |
InChI |
InChI=1S/C4H8FN/c5-3-4-1-2-6-4/h4,6H,1-3H2/t4-/m1/s1 |
InChIキー |
FJEHOKRORRMMCC-SCSAIBSYSA-N |
異性体SMILES |
C1CN[C@H]1CF |
正規SMILES |
C1CNC1CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















